

Application Notes and Protocols for CCT 137690

Stock Solution Preparation

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Compound of Interest

Compound Name: CCT 137690

Cat. No.: B1683879

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the preparation, storage, and handling of stock solutions of **CCT 137690**, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor. Adherence to these protocols is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction to CCT 137690

CCT 137690 is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are key regulators of cell division.^{[1][2][3][4][5]} Dysregulation of these kinases is a common feature in many human cancers, making them attractive therapeutic targets. **CCT 137690** has demonstrated potent antiproliferative activity across a range of human tumor cell lines by inducing mitotic arrest, polyploidy, and subsequent apoptosis.^{[1][4][6][7][8]} In addition to its activity against Aurora kinases, **CCT 137690** also potently inhibits the FMS-like tyrosine kinase 3 (FLT3).^{[3][4]} These application notes are designed to guide researchers in the effective use of this compound for both in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for **CCT 137690**.

Property	Value
Molecular Weight	551.48 g/mol [6][7]
Molecular Formula	C ₂₆ H ₃₁ BrN ₈ O[6]
CAS Number	1095382-05-0[1][6]
IC ₅₀ Values	Aurora A: 15 nMAurora B: 25 nMAurora C: 19 nM[1][3][4]
Solubility (in vitro)	DMSO: ≥ 12 mg/mL (≥ 21.75 mM)[7]Water: Insoluble[6][7]Ethanol: Insoluble[6][7]
Solubility (in vivo)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 1.67 mg/mL[1]10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 1.67 mg/mL[1]10% DMSO, 90% Corn Oil: ≥ 1.67 mg/mL[1]
Storage (Powder)	3 years at -20°C[6][7]
Storage (Stock Solution)	In DMSO: 2 years at -80°C[1] 1 year at -20°C[1] Aliquot to avoid repeated freeze-thaw cycles.[1][7]

Experimental Protocols

I. Protocol for Preparing In Vitro Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), suitable for most cell-based assays.

Materials and Equipment:

- **CCT 137690** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or cryovials

- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

- Acclimatization: Allow the vial of **CCT 137690** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of **CCT 137690** powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.51 mg of the compound.
 - Calculation: $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.001 \text{ L} \times 0.01 \text{ mol/L} \times 551.48 \text{ g/mol} = 0.00551 \text{ g} = 5.51 \text{ mg}$
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the **CCT 137690** powder. For 5.51 mg, add 1 mL of DMSO.
- Solubilization: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if precipitation is observed.^[1]
- Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.^{[1][7]}
- Storage: Store the aliquots upright at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).^[1]

II. Protocol for Preparing In Vivo Formulation (Oral Gavage)

This protocol provides an example of a vehicle formulation for oral administration in animal models. Note: Formulations for in vivo use should always be freshly prepared before each administration.

Materials and Equipment:

- 10 mM **CCT 137690** stock solution in DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

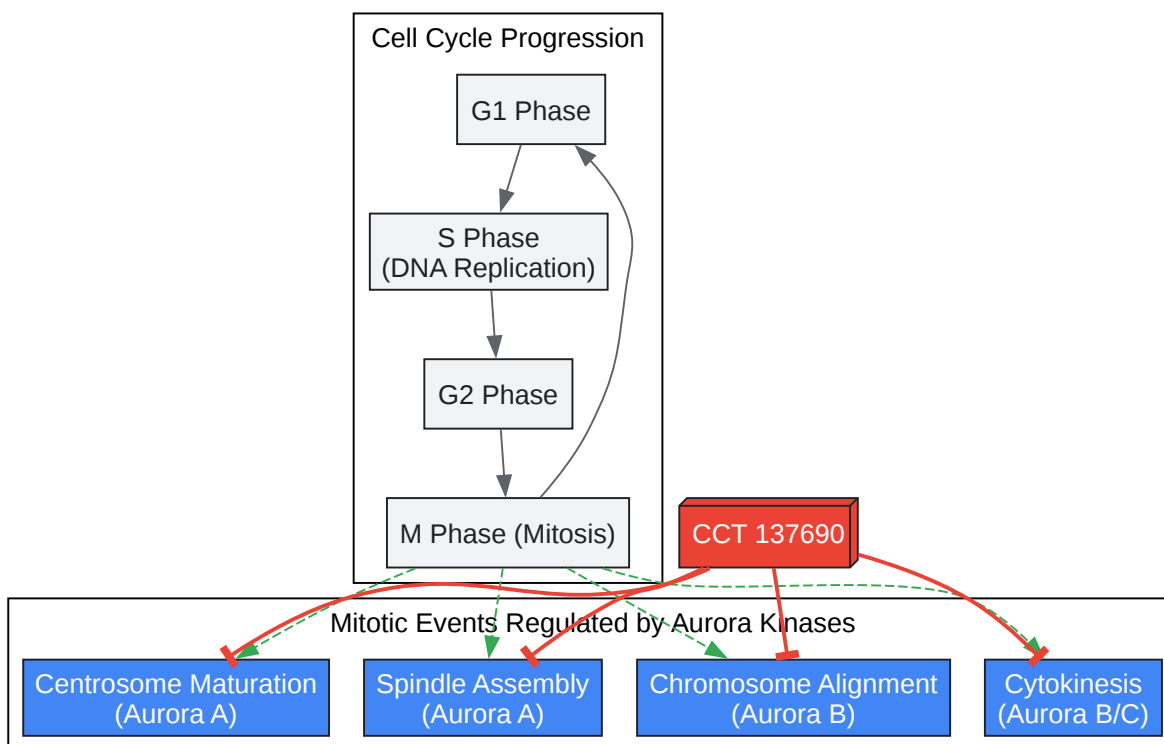
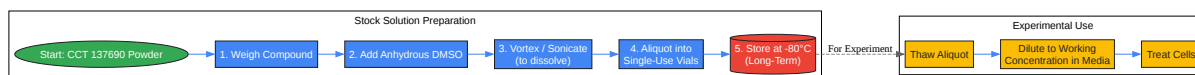
Methodology (Example for 1 mL final volume):

- Initial Dilution: In a sterile tube, add 100 μ L of the 10 mM **CCT 137690** stock solution in DMSO.
- Add PEG300: Add 400 μ L of PEG300 to the tube and mix thoroughly by vortexing.
- Add Tween-80: Add 50 μ L of Tween-80 and vortex again until the solution is homogeneous.
- Final Dilution: Add 450 μ L of sterile saline to bring the total volume to 1 mL. Vortex one final time to ensure a clear and uniform solution.^[1] This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Administration: Use the freshly prepared formulation for oral gavage according to the experimental design.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing a **CCT 137690** stock solution for in vitro use.



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